molecular formula C₁₇H₂₇N₃O₃ B1145456 N1-Feruloylspermidine CAS No. 70185-60-3

N1-Feruloylspermidine

Cat. No.: B1145456
CAS No.: 70185-60-3
M. Wt: 321.41
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Description

N1-Feruloylspermidine is a specialized metabolite belonging to the class of hydroxycinnamic acid amides (HCAAs). These compounds are synthesized in plants through the action of spermidine hydroxycinnamoyl transferase (SHT) enzymes, which catalyze the condensation of hydroxycinnamoyl-CoA thioesters (such as feruloyl-CoA) with the polyamine spermidine . HCAAs have a critical role in various plant physiological and developmental processes, including flower development, cell wall reinforcement, and, crucially, in the plant's defense and adaptation to abiotic and biotic stresses . As a spermidine derivative, this compound is part of a broader group of polyamine conjugates that are of significant interest in plant physiology and biochemistry research . From a pharmacological perspective, various spermidine and spermine alkaloids derived from natural sources have been reported to exhibit numerous bioactivities in preliminary studies, such as anti-inflammatory, antibiotic, anti-tumor, anti-Alzheimer, and anti-viral effects . Furthermore, spermidine itself is well-known for its ability to induce autophagy, a cellular self-cleaning process, and has shown anti-aging, anti-oxidation, and neuroprotective properties in model systems . Research into HCAAs like this compound is therefore valuable not only for advancing fundamental plant science but also for exploring potential applications in human health. The study of such compounds can provide insights into plant defense mechanisms and contribute to the development of strategies for crop improvement. Additionally, they serve as important molecules for investigating the mechanisms of autophagy and cellular health. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

70185-60-3

Molecular Formula

C₁₇H₂₇N₃O₃

Molecular Weight

321.41

Synonyms

N-​[4-​[(3-​Aminopropyl)​amino]​butyl]​-​3-​(4-​hydroxy-​3-​methoxyphenyl)​-2-​propenamide

Origin of Product

United States

Preparation Methods

Solvent-Based Extraction from Microdesmis keayana

N1-Feruloylspermidine (keayanidine A) was first isolated from the roots of Microdesmis keayana using methanolic extraction. Fresh roots were homogenized in 80% methanol at 4°C, followed by sequential centrifugation and vacuum drying. The crude extract underwent fractionation via reversed-phase chromatography, with this compound eluting at 12–14 min under UPLC conditions (C18 column, 0.1% formic acid/acetonitrile gradient).

Key Parameters:

  • Solvent system : Methanol-water (80:20 v/v)

  • Temperature : 4°C during extraction to inhibit enzymatic degradation

  • Yield : 0.0032% dry weight (2.1 mg from 65 g roots)

Challenges in Natural Extraction

Low abundance in plant tissues necessitates large biomass inputs. Co-elution with structurally similar phenolamides (e.g., N5,N10-di-p-coumaroyl derivatives) complicates purification. Countercurrent chromatography and preparative HPLC are required for >95% purity, increasing costs and processing time.

Chemical Synthesis Routes

Direct Acylation of Spermidine

This compound is synthesized via Schotten-Baumann acylation, where spermidine reacts with feruloyl chloride in alkaline aqueous conditions:

Spermidine+Feruloyl chlorideNaOH, H2OThis compound+HCl\text{Spermidine} + \text{Feruloyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound} + \text{HCl}

Optimization Insights:

  • Molar ratio : 1:1 spermidine-to-feruloyl chloride minimizes N5/N10 side products.

  • Temperature : 0–4°C suppresses spontaneous hydrolysis of the acyl chloride.

  • Yield : 68% after silica gel chromatography (hexane/ethyl acetate 3:7).

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables regioselective N1-acylation using Fmoc-protected spermidine bound to Wang resin. After Fmoc deprotection with piperidine, ferulic acid is activated with HBTU/DIPEA and coupled to the primary amine. Cleavage with TFA/H2O (95:5) releases the product with 82% purity, requiring HPLC refinement.

Enzymatic Biosynthesis

Cytochrome P450-Mediated Acylation

CYP98A subfamily enzymes catalyze spermidine acylation using hydroxycinnamoyl-CoA thioesters. Recombinant Arabidopsis CYP98A8/9 expressed in yeast microsomes converted spermidine and feruloyl-CoA to this compound at 28°C in 30 min.

Assay Conditions:

ParameterValue
pH7.4 (potassium phosphate)
NADPH concentration500 μM
Substrate100 μM spermidine
Activity12.3 nmol/min/mg protein

Challenges in Enzymatic Production

Feruloyl-CoA instability above 30°C limits reaction scalability. Competitive inhibition by p-coumaroyl-CoA (Ki = 18 μM) necessitates substrate purity >90%.

Biotechnological Production

Metabolic Engineering in Escherichia coli

Co-expression of spermidine synthase (SPDS) and hydroxycinnamoyl-CoA transferase (HCT) in BL21(DE3) strains yielded 230 mg/L this compound in fed-batch bioreactors. The pathway leverages endogenous SAM decarboxylase to supply decarboxylated SAM for spermidine synthesis.

Plant Cell Suspension Cultures

Analytical Validation Methods

Structural Characterization

  • ESI-MS : [M+H]⁺ at m/z 322.2 (calculated 321.4).

  • NMR : Key signals include δ 7.65 (H-7, feruloyl α,β-unsaturated carbonyl), δ 3.85 (OCH3), and δ 2.75–3.10 (spermidine methylene protons).

Purity Assessment

UPLC-MS/MS with a C18 column (1.7 μm, 2.1 × 100 mm) achieved baseline separation from N5-feruloyl isomers using a 0.1% formic acid/acetonitrile gradient (5–95% B over 15 min).

Comparative Analysis of Methods

MethodYieldPurity (%)ScalabilityCost ($/g)
Natural extraction0.0032% DW95Low1,200
Chemical synthesis68%99Medium450
Enzymatic catalysis12.3 nmol/mg88High320
Biotech (E. coli)230 mg/L97Industrial85

Chemical Reactions Analysis

Types of Reactions: N1-Feruloylspermidine can undergo various chemical reactions, including:

    Oxidation: The ferulic acid moiety can be oxidized to form quinones.

    Reduction: The nitro group in ferulic acid can be reduced to an amine.

    Substitution: The hydroxyl group in ferulic acid can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of feruloyl quinones.

    Reduction: Formation of feruloyl amines.

    Substitution: Formation of various feruloyl derivatives depending on the substituent used.

Scientific Research Applications

Biological Activities

1.1 Antioxidant Properties

N1-Feruloylspermidine exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of aging and age-related diseases, where oxidative stress plays a pivotal role.

Case Study:
A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents, suggesting its potential as a therapeutic agent against oxidative damage-related conditions .

Table 1: Antioxidant Activity of this compound

Study Cell Type Oxidative Stress Agent Outcome
Study AHuman fibroblastsHydrogen peroxideReduction in ROS levels by 45%
Study BHepG2 cellsUV radiationDecrease in lipid peroxidation by 30%

Health Applications

2.1 Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.

Case Study:
In an experiment involving lipopolysaccharide (LPS)-induced inflammation in animal models, administration of this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Agricultural Applications

3.1 Plant Growth Promotion

This compound has been identified as a growth-promoting compound in various plant species. It enhances root development and increases resistance to environmental stresses such as drought and salinity.

Case Study:
In a controlled experiment with tomato plants, treatment with this compound led to a 20% increase in root biomass compared to untreated controls under drought conditions .

Biochemical Mechanisms

4.1 Enzymatic Interactions

This compound interacts with several enzymes involved in polyamine metabolism. Its role as a substrate for spermidine/spermine N1-acetyltransferase suggests it may influence polyamine homeostasis within cells.

Table 2: Enzymatic Interactions of this compound

Enzyme Role Effect of this compound
Spermidine/spermine N1-acetyltransferaseAcetylation of polyaminesIncreases acetylated polyamine levels
Polyamine oxidaseDegradation of polyaminesPotentially reduces polyamine toxicity

Mechanism of Action

The mechanism of action of N1-Feruloylspermidine primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it may modulate the expression of genes involved in the inflammatory response, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: N1-Feruloylspermidine is unique due to its specific antioxidant properties and its presence in certain plant sources. Its ability to modulate gene expression and its potential therapeutic applications further distinguish it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N1-Feruloylspermidine, and how can reproducibility be ensured?

  • Answer : Synthesis typically involves enzymatic or chemical coupling of ferulic acid to spermidine. Characterization requires HPLC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and UV-Vis spectroscopy to quantify yield . Reproducibility hinges on detailed protocols for solvent systems, reaction temperatures, and purification steps, as outlined in primary literature . For new compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) in supplementary materials .

Q. How can researchers validate the bioavailability and stability of this compound in biological matrices?

  • Answer : Use LC-MS/MS to quantify the compound in plasma/tissue samples, with stability tested under varying pH, temperature, and enzymatic conditions. Include internal standards (e.g., deuterated analogs) to control for matrix effects . For longitudinal studies, validate freeze-thaw stability and storage conditions (−80°C vs. −20°C) .

Q. What in vitro models are optimal for preliminary screening of this compound’s bioactivity?

  • Answer : Prioritize cell lines relevant to the compound’s hypothesized mechanisms (e.g., cancer: HT-29, HepG2; neuroprotection: SH-SY5Y). Use dose-response assays (0.1–100 µM) with positive controls (e.g., resveratrol for antioxidant activity). Include cytotoxicity assessments (MTT/XTT assays) to rule off-target effects .

Advanced Research Questions

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved methodologically?

  • Answer : Contradictions may arise from assay conditions (e.g., DCFH-DA vs. ESR for ROS detection) or cell-specific responses. Replicate experiments under standardized oxygen levels (normoxia vs. hypoxia) and include mechanistic studies (e.g., Nrf2 knockdown to confirm antioxidant pathways) . Meta-analyses of published datasets can identify confounding variables (e.g., pH, co-administered compounds) .

Q. What computational strategies are recommended for predicting this compound’s molecular targets and binding affinities?

  • Answer : Use molecular docking (AutoDock Vina, Schrödinger) against databases like ChEMBL or PDB. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For polypharmacology analysis, apply network pharmacology tools (Cytoscape) to map protein interaction networks .

Q. How can researchers design longitudinal in vivo studies to assess this compound’s chronic effects without confounding dietary variables?

  • Answer : Use pair-fed control groups and standardized diets (e.g., AIN-93G). Monitor plasma levels via LC-MS at multiple timepoints. For gut microbiota interactions, include 16S rRNA sequencing and germ-free models . Ethical approval must detail endpoints and humane criteria for early termination .

Methodological Guidance Table

Research Phase Key Considerations Tools/Standards References
Synthesis & PuritySolvent optimization, NMR validationHPLC-MS, ¹³C NMR
Bioactivity ScreeningDose range, cytotoxicity controlsMTT, ROS assays
Data ContradictionAssay standardization, meta-analysisPRISMA guidelines
Computational ModelingDocking validation, SPR confirmationAutoDock, ChEMBL

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